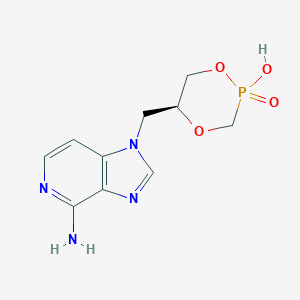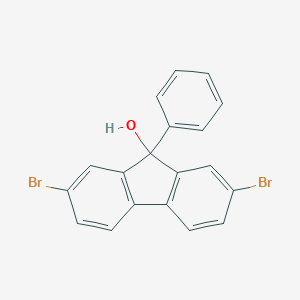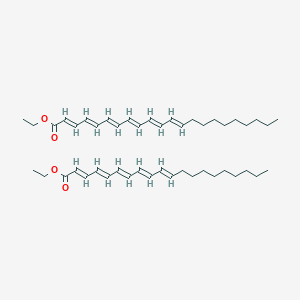
Angiosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiosan is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is used to study the biochemical and physiological effects of certain processes in the body.
Applications De Recherche Scientifique
Angiosan has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. Some of the research applications of Angiosan include:
1. Studying the effects of oxidative stress on cells and tissues.
2. Investigating the role of certain enzymes in the development of diseases such as cancer and Alzheimer's.
3. Studying the effects of certain drugs on the cardiovascular system.
Mécanisme D'action
The mechanism of action of Angiosan is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases.
Effets Biochimiques Et Physiologiques
Angiosan has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can help prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Angiosan in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need large quantities of the compound for their experiments. However, one of the limitations of using Angiosan is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Angiosan. Some of these include:
1. Investigating the effects of Angiosan on different types of cells and tissues.
2. Studying the potential use of Angiosan in the treatment of various diseases.
3. Investigating the mechanism of action of Angiosan in more detail.
4. Developing new synthetic compounds that are similar to Angiosan but have improved properties.
Conclusion:
In conclusion, Angiosan is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are several future directions for research on Angiosan, including investigating its potential use in the treatment of various diseases and developing new synthetic compounds that are similar to Angiosan but have improved properties.
Méthodes De Synthèse
Angiosan is synthesized using a multi-step process that involves the use of various chemical reagents and catalysts. The process starts with the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium ethoxide to form the final product, Angiosan.
Propriétés
Numéro CAS |
132698-06-7 |
|---|---|
Nom du produit |
Angiosan |
Formule moléculaire |
C46H70O4 |
Poids moléculaire |
687 g/mol |
Nom IUPAC |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
Clé InChI |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
SMILES canonique |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Synonymes |
Angiosan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



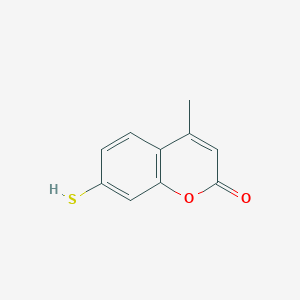
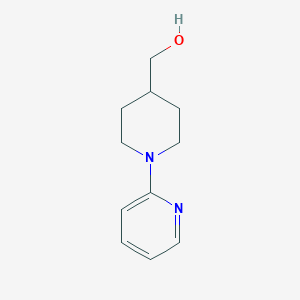

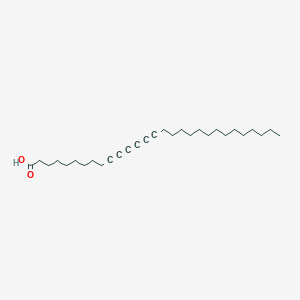
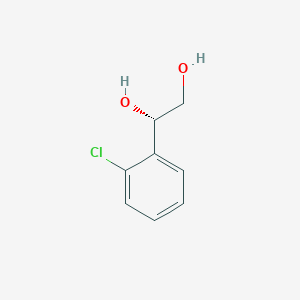
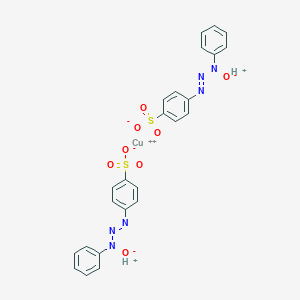
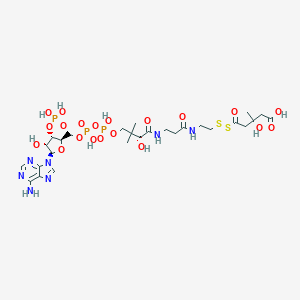
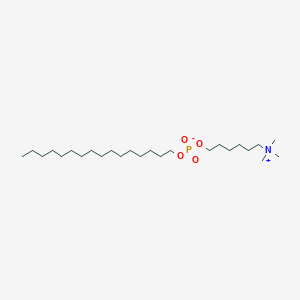
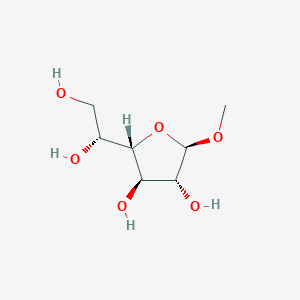
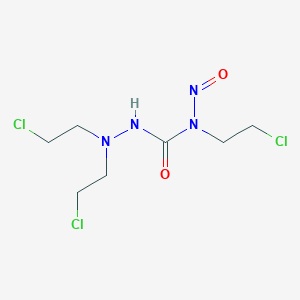
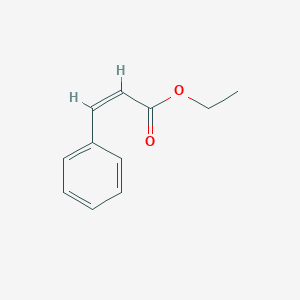
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
